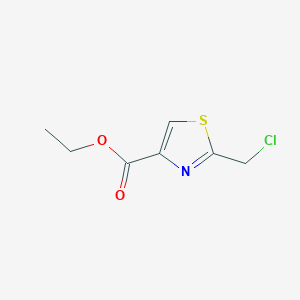
Kalium-(3-Methoxyphenyl)trifluoroborat
Übersicht
Beschreibung
Potassium (3-Methoxyphenyl)trifluoroborate is a useful research compound. Its molecular formula is C7H7BF3KO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound Potassium (3-Methoxyphenyl)trifluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Potassium (3-Methoxyphenyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (3-Methoxyphenyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Kalium-(3-Methoxyphenyl)trifluoroborat: wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen häufig eingesetzt . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, einem grundlegenden Schritt bei der Synthese verschiedener organischer Verbindungen. Die Stabilität und Reaktivität dieser Verbindung machen sie zu einem idealen Kandidaten für die Kreuzkupplung zur Herstellung von Biarylstrukturen, die Kernkomponenten in Pharmazeutika, Agrochemikalien und organischen Materialien sind.
Synthese von Arylhalogeniden
Diese Verbindung dient als Vorläufer für die Synthese von Arylhalogeniden . Arylhalogenide sind wertvolle Zwischenprodukte in der organischen Chemie und werden zur Herstellung einer Vielzahl komplexer Moleküle verwendet. Die Trifluoroboratgruppe kann leicht in verschiedene Halogenide umgewandelt werden, was einen vielseitigen Weg für die Erzeugung dieser essentiellen Verbindungen bietet.
Epoxidierung von Alkenen
Die Epoxidierung von C=C-Bindungen in ungesättigten Alkyl- oder Aryltrifluoroboraten, einschließlich This compound, verläuft mit hoher Umwandlung und Selektivität . Dieser Prozess ist entscheidend für die Synthese von Epoxiden, die wichtige Zwischenprodukte bei der Herstellung von Pharmazeutika und Feinchemikalien sind.
Nucleophile Substitutionsreaktionen
Als nucleophiles boroniertes Kupplungsreagenz ist This compound an nucleophilen Substitutionsreaktionen beteiligt . Diese Reaktionen sind essenziell für die Einführung verschiedener funktioneller Gruppen in Moleküle, wodurch deren chemische Eigenschaften und biologischen Aktivitäten verändert werden.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern . Seine Fähigkeit, stabile kovalente Bindungen mit verschiedenen Substraten zu bilden, macht es zu einem wertvollen Mittel für die Oberflächenfunktionalisierung, die wichtig für die Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften ist.
Katalysatorentwicklung
Diese Verbindung wird auch bei der Entwicklung neuer Katalysatoren eingesetzt . Katalysatoren sind Stoffe, die die Geschwindigkeit chemischer Reaktionen erhöhen, ohne dabei verbraucht zu werden. Die einzigartigen Eigenschaften von This compound ermöglichen die Herstellung von Katalysatoren, die effizienter, selektiver und umweltfreundlicher sind.
Peptidkupplung
This compound: kann in Peptidkupplungsreaktionen verwendet werden, um Amidbindungen zu bilden . Diese Anwendung ist besonders relevant im Bereich der Biochemie, wo die Synthese von Peptiden und Proteinen für das Verständnis biologischer Prozesse und die Entwicklung von Therapeutika von grundlegender Bedeutung ist.
Organische Elektronik
Schließlich findet die Verbindung Anwendung im Bereich der organischen Elektronik . Organische elektronische Geräte wie organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs) benötigen Komponenten, die den Ladungstransfer ermöglichen. This compound kann zur Synthese organischer Halbleiter verwendet werden, die für diese Anwendungen wünschenswerte elektronische Eigenschaften aufweisen.
Wirkmechanismus
Target of Action
Potassium (3-Methoxyphenyl)trifluoroborate, also known as Potassium trifluoro(3-methoxyphenyl)borate, is a type of organoboron compound . The primary targets of this compound are aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions.
Mode of Action
The interaction of Potassium (3-Methoxyphenyl)trifluoroborate with its targets involves the formation of carbon-carbon (C-C) bonds . This compound acts as a nucleophilic boronated coupling reagent . It reacts with aryl halides in the presence of a catalyst or under thermal conditions . This reaction leads to the construction of a C-C bond, which is a fundamental process in organic chemistry.
Biochemical Pathways
The action of Potassium (3-Methoxyphenyl)trifluoroborate affects the biochemical pathways involving the synthesis of complex organic molecules . By facilitating the formation of C-C bonds, this compound plays a significant role in the construction of larger organic structures from smaller units .
Result of Action
The molecular and cellular effects of Potassium (3-Methoxyphenyl)trifluoroborate’s action primarily involve the formation of new C-C bonds . This can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action, efficacy, and stability of Potassium (3-Methoxyphenyl)trifluoroborate can be influenced by various environmental factors. For instance, it is known to be stable under oxidative conditions . Additionally, it is recommended to handle this compound in a well-ventilated place, and it should be kept away from sources of ignition . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDCWEPJOSDGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635694 | |
| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438553-44-7 | |
| Record name | Potassium trifluoro(3-methoxyphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (3-Methoxyphenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
![3,4-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593109.png)
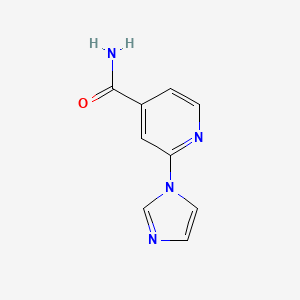
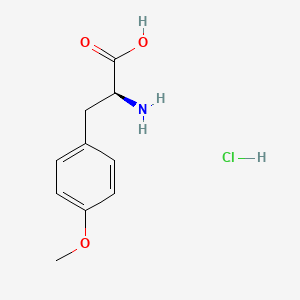

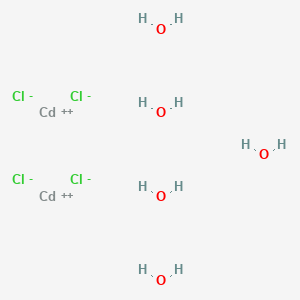


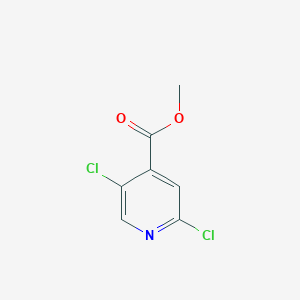


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
